2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

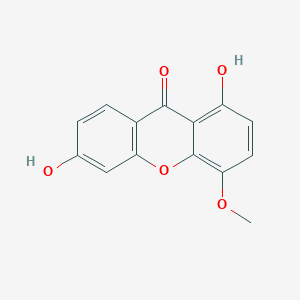

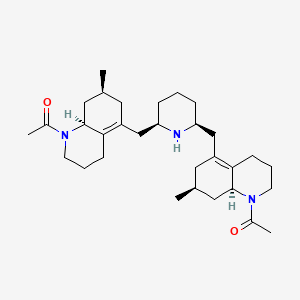

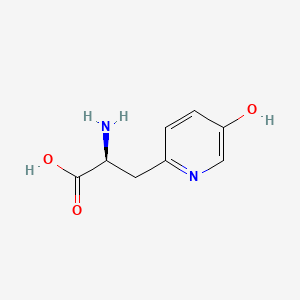

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, also known as POB, is a versatile and important compound in organic chemistry. It is a heterocyclic compound with a five-membered ring structure containing one nitrogen and one oxygen atom . The molecular formula is C14H17NO3, and it has an average mass of 247.290 Da .

Synthesis Analysis

The synthesis of oxazolines, including 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . A novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using a specific catalyst .Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is characterized by a five-membered ring having one nitrogen and one oxygen atom . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .Chemical Reactions Analysis

Oxazoline compounds, including 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, are known to participate in various chemical reactions . For instance, esters react with Grignard reagents to yield tertiary alcohols . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

Oxazoles, including 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, are doubly unsaturated 5-membered rings. They were first prepared in 1947, have a boiling point of 69 °C, and are stable liquids at room temperature . The physical and chemical properties of these compounds can be influenced by various factors, including the substitution pattern in the derivatives .作用機序

While the specific mechanism of action for 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is not explicitly mentioned in the search results, oxazole derivatives in general have been found to exhibit a wide spectrum of biological activities . These activities are often influenced by the presence of hetero atoms or groupings, which can impart preferential specificities in their biological responses .

将来の方向性

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study and application of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester and similar compounds will continue to be a significant area of research in the future .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester involves the cyclization of an amino acid derivative to form the oxazoline ring, followed by esterification to introduce the tert-butyl ester group.", "Starting Materials": [ "Phenylalanine", "Di-tert-butyl dicarbonate", "Triethylamine", "Thionyl chloride", "Methanol" ], "Reaction": [ "Phenylalanine is protected by reacting with di-tert-butyl dicarbonate and triethylamine to form the corresponding N-tert-butyl carbamate.", "The N-tert-butyl carbamate is then reacted with thionyl chloride to form the corresponding N-tert-butyl chloroformate.", "The N-tert-butyl chloroformate is then reacted with methanol to form the corresponding N-tert-butyl methyl carbamate.", "The N-tert-butyl methyl carbamate is cyclized with thionyl chloride to form the oxazoline ring.", "The resulting oxazoline is then esterified with tert-butanol and catalytic acid to form the desired compound, 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester." ] } | |

CAS番号 |

709656-07-5 |

製品名 |

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester |

分子式 |

C14H17NO3 |

分子量 |

247.29 g/mol |

IUPAC名 |

tert-butyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-9-17-12(15-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

InChIキー |

NFTCCWULNGORJA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2 |

正規SMILES |

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2 |

同義語 |

2-P-OACA-BE 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl este |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)

![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)